
3-Cyclopentylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentylbutan-1-amine: is an organic compound that belongs to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Cyclopentylbutan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentylamine with butyl halides under basic conditions. Another approach is the reductive amination of cyclopentanone with butylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopentylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides, anhydrides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, imines
Wissenschaftliche Forschungsanwendungen
3-Cyclopentylbutan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Cyclopentylbutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. Additionally, it may inhibit specific enzymes, altering metabolic processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Cyclopentylamine: Similar in structure but lacks the butan-1-amine chain.
Butylamine: Contains the butan-1-amine structure but lacks the cyclopentyl group.
Cyclopentylmethanamine: Features a cyclopentyl group attached to a methanamine structure.
Uniqueness: 3-Cyclopentylbutan-1-amine is unique due to the combination of the cyclopentyl group and the butan-1-amine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C9H19N |
|---|---|
Molekulargewicht |
141.25 g/mol |
IUPAC-Name |
3-cyclopentylbutan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(6-7-10)9-4-2-3-5-9/h8-9H,2-7,10H2,1H3 |
InChI-Schlüssel |
DVITXXGIIZQHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCN)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[[4-(4-chlorophenyl)phenyl]methyl]-1-propan-2-ylpiperidin-4-amine](/img/structure/B13527104.png)
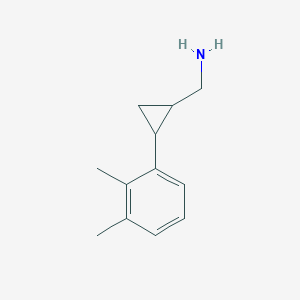
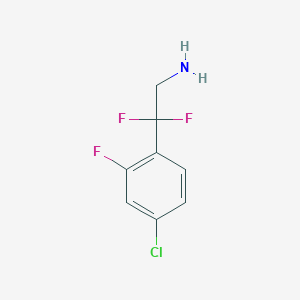
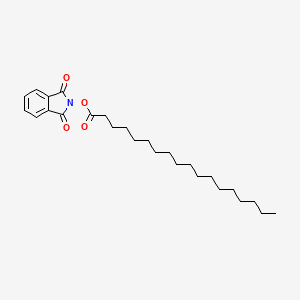
![2-{[(Tert-butoxy)carbonyl]amino}-3-(3-hydroxy-4-methoxyphenyl)propanoicacid](/img/structure/B13527121.png)


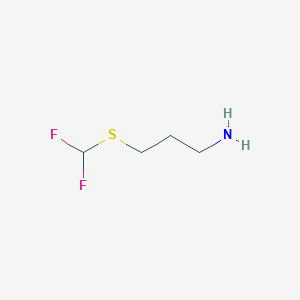
![o-[(2-Bromo-4-nitrophenyl)methyl]hydroxylamine](/img/structure/B13527136.png)
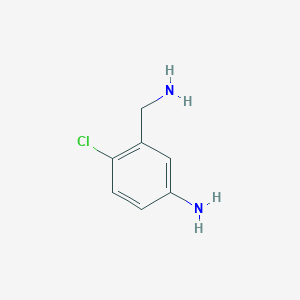

![rac-(1R,3R,5S,6R)-6-hydroxybicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13527153.png)
